2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
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Overview
Description
2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique structural features, including a benzenesulfonyl group, a chlorophenyl methoxy group, and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted pyridine compounds.
Scientific Research Applications
2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with sulfonyl, chlorophenyl, and trifluoromethyl groups. Examples include:
- 2-[3-(Benzenesulfonyl)-4-[(4-bromophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
- 2-[3-(Benzenesulfonyl)-4-[(4-fluorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine
Uniqueness
The uniqueness of 2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16Cl2F3NO4S/c26-18-8-6-16(7-9-18)15-34-22-11-10-19(13-23(22)36(32,33)20-4-2-1-3-5-20)35-24-21(27)12-17(14-31-24)25(28,29)30/h1-14H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSOOPKGIPSMHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16Cl2F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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